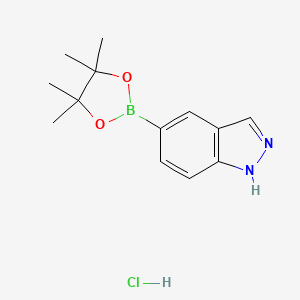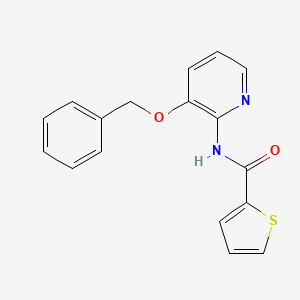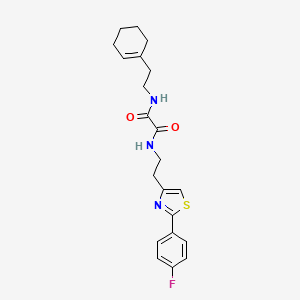
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl” seems to be a complex organic compound. It likely contains an indazole group (a type of nitrogen-containing heterocycle) and a tetramethyl-1,3,2-dioxaborolane group (a type of boronic ester). Boronic esters are often used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its boron-containing functional group (Bpin) is valuable for participating in various coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds .
Drug Discovery and Development
In drug discovery, the compound’s Bpin group can be used as a building block for synthesizing potential pharmaceuticals. It can be involved in the synthesis of enzyme inhibitors or specific ligand drugs, which have applications in treating tumors and microbial infections .
Catalysis
The Bpin group of this compound can act as a catalyst in chemical reactions, enhancing the reaction rate or leading to more selective processes. This is particularly useful in reactions where precise control over the outcome is desired .
Fluorescent Probes
Boric acid compounds, including this indazole derivative, can be used as fluorescent probes. They are employed to identify various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Photocatalysis
The compound can be used in photocatalytic applications, such as the conversion of benzeneboronic acid to phenol. This process is facilitated by the compound’s ability to absorb light and initiate chemical reactions .
Material Science
In material science, the compound can contribute to the development of new materials with specific properties. For example, it can be used to create covalent organic frameworks (COFs) that have applications in gas storage, separation, and catalysis .
Analytical Chemistry
As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of various chemical species. Its specificity and reactivity make it a valuable tool in analytical applications .
Enzyme Inhibition
The compound has been found to inhibit the growth of certain cancer cells, such as lung cancer cells, by acting as an enzyme inhibitor. This application is significant for the development of new anticancer therapies .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as borylation, hydroboration, and coupling with aryl iodides .
Mode of Action
Similar compounds have been known to participate in chemical reactions like borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXOTITVGYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)


![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)


![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)
